6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidinamine derivatives, a class of compounds to which 6-chloro-n-(prop-2-yn-1-yl)pyrimidin-4-amine belongs, have been reported to exhibit significant anticancer activity .
Mode of Action
It’s known that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Result of Action
Pyrimidinamine derivatives have been reported to exhibit significant anticancer activity .
Biological Activity
6-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is noted for its structural features that may confer diverse pharmacological properties, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a chlorine atom at the 6-position of the pyrimidine ring and a propynyl group at the nitrogen atom significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to bind to various enzymes and receptors, modulating their activities. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (LoVo and HT29)
Table 1 summarizes the cytotoxic effects observed in these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Induction of apoptosis |
MCF7 | 15.0 | Inhibition of cell cycle progression |
LoVo | 10.0 | VEGFR-2 inhibition |
HT29 | 8.5 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:
Microorganism | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 5.0 | Bactericidal |
Escherichia coli | 10.0 | Bacteriostatic |
Candida albicans | 15.0 | Fungicidal |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Efficacy : A study evaluated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxic effects, particularly through the activation of apoptotic pathways.
- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of this compound against clinical isolates. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency, while variations in alkyl substituents can alter selectivity towards specific targets.
Properties
IUPAC Name |
6-chloro-N-prop-2-ynylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h1,4-5H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJODKFXUUQNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.